1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene
Description
1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene is an aromatic ether characterized by a benzene ring substituted with an ethoxy group at the para position and a propargyl ether-linked ethoxy side chain. The propargyl (prop-2-yn-1-yl) group introduces alkyne functionality, enhancing reactivity for applications in click chemistry, polymer synthesis, or as a synthetic intermediate.
Properties
CAS No. |
344588-06-3 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-ethoxy-4-(2-prop-2-ynoxyethoxy)benzene |
InChI |
InChI=1S/C13H16O3/c1-3-9-14-10-11-16-13-7-5-12(6-8-13)15-4-2/h1,5-8H,4,9-11H2,2H3 |
InChI Key |
ODMKEKAKASDWLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-ethoxy-4-hydroxybenzene and propargyl bromide.
Etherification Reaction: The hydroxyl group of 1-ethoxy-4-hydroxybenzene is first converted into an ethoxy group through an etherification reaction using ethyl iodide and a base like potassium carbonate.
Alkylation Reaction: The resulting intermediate is then subjected to an alkylation reaction with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-yn-1-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various functionalized aromatic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It can be used in the development of new pharmaceuticals or bioactive compounds.
Medicine: Explored for its potential therapeutic applications. It may be used in drug discovery and development processes.
Industry: Utilized in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the ethoxy and prop-2-yn-1-yloxy groups can influence its binding affinity and specificity towards these targets. Further studies are needed to elucidate the detailed molecular mechanisms underlying its effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Variations on the Benzene Ring
Methoxy vs. Ethoxy Substitution
- 1-[1-(Benzyloxy)prop-2-yn-1-yl]-4-methoxybenzene (): Features a methoxy (-OCH₃) group at the para position instead of ethoxy (-OCH₂CH₃). Synthesized via HBF₄-catalyzed coupling of 1-(4-methoxyphenyl)prop-2-yn-1-ol and benzyl alcohol, yielding 80% as a pale yellow oil .
Benzyloxy and Allyloxy Substituents
Propargyl Ether Linker Modifications
Propargyl Group Functionalization
Physical and Spectroscopic Properties
*Inferred from analogous compounds in , and 4.
Biological Activity
1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and applications, supported by recent research findings.
Chemical Structure
The compound has the following chemical structure:
Synthesis
Recent advances in synthetic methods have improved the accessibility of 1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene. Various methods include reactions involving aryl halides and resorcinol derivatives, emphasizing the role of bimetallic processes in enhancing yields and purity .
Antimicrobial Properties
Research indicates that 1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene exhibits notable antimicrobial activity against various bacterial strains. In vitro studies demonstrated inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
In preclinical studies, the compound showed promising anticancer effects. It demonstrated cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Study: Breast Cancer Cell Lines
A study involving MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 25 µM), indicating its potential as a therapeutic agent in cancer treatment .
The biological activity of 1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene is hypothesized to be linked to its ability to interact with cellular membranes and disrupt critical cellular processes. This interaction may lead to increased oxidative stress within cells, ultimately triggering apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
